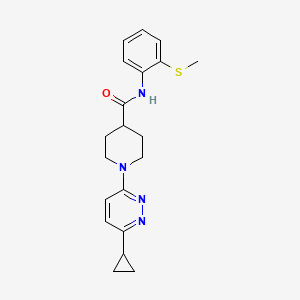

1-(6-cyclopropylpyridazin-3-yl)-N-(2-(methylthio)phenyl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(6-cyclopropylpyridazin-3-yl)-N-(2-(methylthio)phenyl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure combining a cyclopropylpyridazine moiety with a piperidine carboxamide, linked through a phenyl group substituted with a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-cyclopropylpyridazin-3-yl)-N-(2-(methylthio)phenyl)piperidine-4-carboxamide typically involves multiple steps:

-

Formation of the Cyclopropylpyridazine Core: : This can be achieved through the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable pyridazine derivative, cyclopropylation can be performed using cyclopropyl bromide in the presence of a base like potassium carbonate.

-

Synthesis of the Piperidine Carboxamide: : The piperidine ring can be synthesized via a reductive amination reaction, where a suitable ketone reacts with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

-

Coupling of the Two Moieties: : The final step involves coupling the cyclopropylpyridazine and the piperidine carboxamide. This can be done using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as N,N-diisopropylethylamine (DIPEA).

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve:

Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.

Purification Techniques: Employing advanced purification methods like high-performance liquid chromatography (HPLC) to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(6-cyclopropylpyridazin-3-yl)-N-(2-(methylthio)phenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

Medicinal Chemistry: As a lead compound for developing new drugs targeting specific receptors or enzymes.

Biological Studies: Investigating its effects on cellular pathways and its potential as a therapeutic agent.

Industrial Applications: Potential use in the synthesis of complex organic molecules or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(6-cyclopropylpyridazin-3-yl)-N-(2-(methylthio)phenyl)piperidine-4-carboxamide would depend on its specific target. Generally, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropylpyridazine moiety might interact with hydrophobic pockets, while the piperidine carboxamide could form hydrogen bonds with active site residues.

Comparison with Similar Compounds

Similar Compounds

1-(6-cyclopropylpyridazin-3-yl)-N-(2-(methylthio)phenyl)piperidine-4-carboxamide: can be compared with other piperidine carboxamides and pyridazine derivatives.

N-(2-(methylthio)phenyl)piperidine-4-carboxamide: Lacks the cyclopropylpyridazine moiety.

1-(6-cyclopropylpyridazin-3-yl)piperidine-4-carboxamide: Lacks the methylthio phenyl group.

Uniqueness

The unique combination of the cyclopropylpyridazine and the methylthio phenyl group in this compound provides distinct physicochemical properties and biological activities, making it a valuable compound for further research and development.

Biological Activity

1-(6-cyclopropylpyridazin-3-yl)-N-(2-(methylthio)phenyl)piperidine-4-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, drawing from diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperidine core, introduction of the pyridazine ring, and subsequent modifications to incorporate the methylthio and carboxamide groups. The synthetic pathways often utilize various reagents and catalysts to achieve high yields and purity.

Antimicrobial Activity

Recent studies have indicated that derivatives of piperidine compounds exhibit significant antimicrobial properties. For instance, related piperidine-based compounds have shown activity against various pathogens, including Candida auris, which is known for its resistance to conventional antifungals. Specific derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 0.24 to 0.97 μg/mL against clinical isolates of C. auris .

| Compound | MIC (μg/mL) | MFC (μg/mL) | Mechanism of Action |

|---|---|---|---|

| pta1 | 0.24 | 0.97 | Disruption of plasma membrane |

| pta2 | 0.48 | 1.5 | Induction of apoptosis |

| pta3 | 0.97 | 3.9 | Cell cycle arrest in S-phase |

Antiviral Activity

Piperidine derivatives have also been evaluated for their antiviral properties. Compounds similar to this compound have been tested against HIV-1 and other viral pathogens, showing promising results in inhibiting viral replication . The structure-activity relationship (SAR) studies suggest that modifications in the piperidine structure can enhance antiviral efficacy.

The biological activity of this compound may involve several mechanisms:

- Membrane Disruption : Similar compounds have been shown to disrupt fungal cell membranes, leading to cell lysis.

- Induction of Apoptosis : Studies indicate that certain derivatives can trigger apoptotic pathways in targeted cells.

- Cell Cycle Arrest : Some derivatives affect cell cycle progression, particularly arresting cells in the S-phase, which is crucial for inhibiting proliferation.

Case Studies

In a recent study focusing on piperidine derivatives, several compounds were synthesized and screened for their biological activities against various pathogens. The study highlighted the importance of structural modifications in enhancing both antimicrobial and antiviral activities .

For example:

- Case Study 1 : A derivative with a similar scaffold was effective against C. albicans, demonstrating an MIC of 0.8 μg/mL.

- Case Study 2 : Another derivative showed significant inhibition against HIV-1 with a CC50 value of 92 μM in Vero cells.

Properties

IUPAC Name |

1-(6-cyclopropylpyridazin-3-yl)-N-(2-methylsulfanylphenyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4OS/c1-26-18-5-3-2-4-17(18)21-20(25)15-10-12-24(13-11-15)19-9-8-16(22-23-19)14-6-7-14/h2-5,8-9,14-15H,6-7,10-13H2,1H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPMBYBCCGKGGAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.